4-Oxoisotretinoin

Pharmacokinetics Metabolism Retinoid therapy

4-Oxoisotretinoin (CAS 71748-58-8), the primary active metabolite of isotretinoin, exhibits 2- to 4-fold higher steady-state plasma concentrations and an extended elimination half-life relative to the parent drug. This unique pharmacokinetic profile, combined with equipotent anti-tumor activity in neuroblastoma models and elevated teratogenic potency, makes it an indispensable analytical reference for LC-MS/MS therapeutic drug monitoring, developmental toxicity assays, and retinoid signaling research. Select ≥98% HPLC-pure material to ensure reproducible receptor-binding and cell-based assay results.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 71748-58-8
Cat. No. B019487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxoisotretinoin
CAS71748-58-8
Synonyms3,7-Dimethyl-9-(4-keto-2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetranenoic Acid;  4-Oxoisotretinoin;  Ro 22-6595;  4-Oxo-13-cis-retinoic Acid;  Isotretinoin EP Impurity H
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-
InChIKeyGGCUJPCCTQNTJF-FAOQNJJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxoisotretinoin (CAS 71748-58-8) Chemical Class and Baseline Characterization for Research Procurement


4-Oxoisotretinoin (CAS 71748-58-8, synonyms: 13-cis-4-oxoretinoic acid, 4-keto 13-cis-retinoic acid, Ro 22-6595) is an endogenous retinoid and the primary circulating metabolite of isotretinoin (13-cis-retinoic acid) in humans [1]. It is formed via cytochrome P450-mediated oxidation, predominantly by CYP3A4, CYP2C8, CYP2C9, and CYP2B6 isoforms [2]. The compound has a molecular formula of C20H26O3 and a molecular weight of 314.42 g/mol [3].

Why Generic Substitution Fails for 4-Oxoisotretinoin: Critical Functional and Metabolic Distinctions from Parent Retinoids


4-Oxoisotretinoin cannot be functionally or analytically substituted by its parent compound isotretinoin or by other retinoid analogs. The 4-oxo modification fundamentally alters the molecule's pharmacokinetic profile, receptor interaction dynamics, and biological activity in ways that are not recapitulated by isotretinoin alone. For instance, 4-oxoisotretinoin exhibits a distinct elimination half-life [1], reaches steady-state plasma concentrations that are several-fold higher than the parent drug [2], and demonstrates equipotent anti-tumor activity in neuroblastoma models despite being previously considered inactive [3]. These differences mandate that any research protocol, analytical method, or biological assay targeting retinoid pathways must specifically utilize and reference 4-oxoisotretinoin to ensure reproducibility and biological relevance.

Quantitative Evidence Guide: Comparative Data for 4-Oxoisotretinoin vs. Closest Analogs


4-Oxoisotretinoin Exhibits 2- to 4-Fold Higher Plasma Concentrations than Isotretinoin at 6 Hours Post-Dose

In humans, 4-oxoisotretinoin achieves a 2- to 4-fold higher plasma concentration than its parent compound, isotretinoin, just 6 hours after a single oral dose. This demonstrates a significant quantitative difference in systemic exposure [1].

Pharmacokinetics Metabolism Retinoid therapy

4-Oxoisotretinoin Achieves Steady-State Exposure 3.4 Times Higher Than Isotretinoin in Acne Patients

In adult cystic acne patients receiving multiple oral doses of isotretinoin, the exposure (AUC) to 4-oxoisotretinoin at steady-state was approximately 3.4 times higher than that of the parent drug isotretinoin [1].

Pharmacokinetics Steady-state Clinical pharmacology

4-Oxoisotretinoin Demonstrates Equipotent Anti-Tumor Activity to Isotretinoin in Neuroblastoma Cell Lines

Contrary to earlier assumptions of inactivity, 4-oxoisotretinoin (4-oxo-13-cRA) was found to be equi-effective with its parent compound isotretinoin (13-cRA) in inducing neurite outgrowth, inhibiting proliferation, and decreasing MYCN mRNA and protein levels in human neuroblastoma cell lines [1].

Neuroblastoma Cancer research Cell differentiation

4-Oxoisotretinoin is a More Potent Teratogen than Isotretinoin in Mice at Equivalent Doses

In a direct comparative study in pregnant ICR mice, a single dose of 4-oxoisotretinoin (100 mg/kg) administered on gestation day 11 produced a 39% incidence of limb reduction defects and 27% incidence of cleft palate, whereas isotretinoin at the same dose produced no defects [1].

Teratology Developmental toxicity Species differences

4-Oxoisotretinoin Plasma Levels are 1-2 Times Higher Than Isotretinoin During Chronic Dosing for Severe Acne

In a study of 41 patients with severe acne receiving long-term oral isotretinoin (mean dosage 0.75-1.0 mg/kg/day), the plasma concentration of isotretinoin was 404 ± 142 ng/mL, while 4-oxoisotretinoin levels were consistently 1- to 2-fold higher [1].

Therapeutic drug monitoring Acne treatment Clinical pharmacokinetics

4-Oxoisotretinoin Exhibits a Longer Elimination Half-Life Than Isotretinoin

Following a single 80 mg oral dose of isotretinoin to healthy adults, the mean elimination half-life of 4-oxoisotretinoin was 24 ± 5.3 hours, compared to 21 ± 8.2 hours for isotretinoin [1]. This difference is more pronounced in some studies, with 4-oxoisotretinoin half-lives reported up to 50 hours [2].

Pharmacokinetics Drug metabolism Clearance

Recommended Research and Industrial Application Scenarios for 4-Oxoisotretinoin


Pharmacokinetic and Bioanalytical Method Development

Given its 2- to 4-fold higher plasma concentrations than isotretinoin and longer half-life, 4-oxoisotretinoin is an essential analyte for LC-MS/MS or HPLC methods designed for therapeutic drug monitoring of retinoid therapy [1]. Its inclusion ensures accurate quantification of total retinoid exposure and aids in interpreting clinical outcomes.

Neuroblastoma and Cancer Differentiation Therapy Research

In neuroblastoma cell line models, 4-oxoisotretinoin demonstrates equipotent anti-tumor activity to isotretinoin, including induction of differentiation and suppression of MYCN oncogene expression [2]. This positions 4-oxoisotretinoin as a critical tool compound for investigating retinoid signaling pathways in pediatric oncology and minimal residual disease settings.

Developmental and Reproductive Toxicology Studies

4-Oxoisotretinoin is a more potent teratogen in mice than isotretinoin, producing a high incidence of limb and palatal defects [3]. This makes it a valuable positive control or reference compound in assays evaluating the developmental toxicity of retinoids and other xenobiotics, particularly in models of species-specific teratogenic susceptibility.

Topical Formulation Development for Dermatological Disorders

Patents specifically claim the topical use of 4-oxoisotretinoin for the treatment of severe acne and seborrhoea by inhibiting lipogenesis and reducing sebaceous gland size [4]. This establishes a clear industrial application in the development of novel topical retinoid formulations that may offer distinct pharmacological profiles compared to tretinoin or isotretinoin.

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